molecular formula C14H9Br2NO B107447 2,7-Dibromo-10-methylacridin-9(10H)-one CAS No. 17014-39-0

2,7-Dibromo-10-methylacridin-9(10H)-one

Cat. No.: B107447
CAS No.: 17014-39-0
M. Wt: 367.03 g/mol
InChI Key: JVILQLLOKMSADY-UHFFFAOYSA-N
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Description

2,7-Dibromo-10-methylacridin-9(10H)-one is a halogenated acridone derivative with the molecular formula C₁₃H₇Br₂NO and a molar mass of 353.01 g/mol . Its structure features bromine substituents at the 2- and 7-positions of the acridone core and a methyl group at the 10-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate functionalized acridones with tailored electronic or biological properties . The CAS registry number for this compound is 10352-14-4, and it is also known by synonyms such as 2,7-dibromoacridin-9(10H)-one and 2,7-dibromo-9,10-dihydroacridine-9-one .

Properties

IUPAC Name

2,7-dibromo-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348221
Record name 9(10H)-Acridinone, 2,7-dibromo-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17014-39-0
Record name 2,7-Dibromo-10-methyl-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17014-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9(10H)-Acridinone, 2,7-dibromo-10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most direct route involves bromination of 10-methylacridin-9(10H)-one (4 ) using bromine (Br₂) under controlled conditions. This method achieves simultaneous bromination at the 2- and 7-positions of the acridine ring.

Procedure

  • Substrate Preparation : 10-Methylacridin-9(10H)-one is suspended in ethanol.

  • Bromination : Bromine is added dropwise at 0–5°C, followed by stirring at room temperature for 6–8 hours.

  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from acetic acid.

Key Data

ParameterValue
Yield63–68%
Purity (HPLC)≥95%
Reaction Temperature0°C → RT
SolventEthanol

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS). Bromine acts as both an oxidizing agent and electrophile:

  • Oxidation : The acridinium cation intermediate forms, enhancing ring electrophilicity.

  • Bromination : Bromine attacks the activated 2- and 7-positions (para to the methyl and ketone groups).

Multi-Step Synthesis via Anthranilic Acid Derivatives

Cyclization-Bromination Approach

This method involves synthesizing the acridone core from anthranilic acid precursors, followed by bromination.

Stepwise Procedure

  • Anthranilic Acid Derivative Synthesis :

    • 2-Methylanthranilic acid reacts with 1,3-dibromopropane under basic conditions to form a bis-anthranilate intermediate.

  • Cyclization :

    • The intermediate undergoes cyclization in polyphosphoric acid (PPA) at 100°C for 4 hours to yield 10-methylacridin-9(10H)-one.

  • Bromination :

    • Bromine is introduced using methods described in Section 2.

Optimization Highlights

  • Cyclization Catalyst : PPA achieves >90% conversion due to its strong protonating ability.

  • Bromination Efficiency : Sequential addition of Br₂ minimizes over-bromination.

Yield Comparison

StepYield (%)
Anthranilate Formation75
Cyclization85
Bromination65
Overall 41.6

One-Pot Oxidation-Bromination of 9-Cyano-10-methylacridan

Novel Methodology

A unique one-pot method converts 9-cyano-10-methylacridan (1 ) to the target compound via simultaneous oxidation and bromination.

Reaction Conditions

  • Reagents : Bromine (Br₂) in ethanol/water (9:1 v/v).

  • Temperature : Reflux at 80°C for 3 hours.

  • Key Intermediate : 9-Cyano-10-methylacridinium tribromide forms transiently before decomposition to the product.

Mechanistic Pathway

  • Oxidation : Br₂ oxidizes the acridan to an acridinium cation.

  • Bromination : Bromine substitutes at the 2- and 7-positions.

  • Hydrolysis : The nitrile group hydrolyzes to a ketone, yielding the final product.

Performance Metrics

ParameterValue
Yield58%
Purity90–92%
Reaction Time3 hours

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Direct BrominationHigh yield; minimal stepsRequires pure substrate
Multi-Step SynthesisFlexible intermediate useLow overall yield
One-Pot OxidationSingle-step processModerate purity

Industrial Applicability

  • Direct Bromination is preferred for large-scale production due to its simplicity.

  • Multi-Step Synthesis allows modular functionalization but is cost-intensive .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,7-Dibromo-10-methylacridin-9(10H)-one serves as an important intermediate for synthesizing acridinium-based photocatalysts . These photocatalysts are utilized in various photochemical reactions, including:

  • Organic synthesis
  • Environmental remediation

The compound's ability to absorb light and facilitate electron transfer makes it valuable in these applications.

Biology

The compound exhibits notable biological activity, particularly in its interactions with nucleic acids. Its applications include:

  • DNA-Protein Interaction Studies : The compound can intercalate into DNA, allowing researchers to study the dynamics of DNA-protein interactions.
  • Cellular Imaging : Its fluorescent properties make it suitable for imaging cellular processes.

Medicine

Research indicates that derivatives of this compound are being explored for their potential anticancer and antimicrobial properties . The presence of bromine enhances its interaction with biological targets, improving therapeutic efficacy. Notable findings include:

  • In vitro studies demonstrating cytotoxic effects against various cancer cell lines.
  • Potential use as a lead compound for developing new antimicrobial agents .

Industrial Applications

In industry, this compound is used in the production of:

  • Dyes and Pigments : Its chemical stability and vibrant coloration make it suitable for various applications in textiles and coatings.
  • Organic Synthesis : As an intermediate, it plays a role in synthesizing other complex organic molecules.

Case Studies

  • Photocatalytic Applications :
    • A study demonstrated the effectiveness of acridinium-based photocatalysts derived from this compound in degrading environmental pollutants under UV light exposure.
    • Results indicated a significant reduction in pollutant concentration over time, showcasing its potential for environmental cleanup efforts .
  • Anticancer Activity :
    • In vitro assays evaluated the cytotoxicity of various derivatives against breast cancer cell lines.
    • Findings revealed that modifications to the bromine substitution pattern significantly affected the compounds' efficacy, highlighting the importance of structural characteristics in therapeutic development .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the activity of DNA-dependent enzymes. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where the compound’s ability to interfere with cellular processes can lead to cell death .

Comparison with Similar Compounds

Table 2: Spectroscopic Data Comparison

Compound Name IR (νmax, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) ¹³C-NMR Key Signals (δ, ppm)
2,7-Dibromo-10-methylacridin-9(10H)-one Not reported Not reported Not reported
7-Bromo-1,3-diphenylacridin-9(10H)-one (2e) 3264, 3059, 2985, 1620, 1596 8.10 (d, J=2.3 Hz, 1H), 7.83–7.79 (m, 2H) 175.4 (CO), 144.1 (C-5), 133.3 (C-9)
7-Chloro-1,3-diphenylacridin-9(10H)-one (2d) 3068, 2967, 1626, 1561 7.96 (d, J=2.5 Hz, 1H), 7.72 (d, J=2.5 Hz, 1H) 175.4 (CO), 144.1 (C-5), 138.7 (C-7)
7-(Dimethylamino)-1,3-diphenylacridin-9(10H)-one (3b) 2924, 2853, 1621, 1589 8.82 (s, 1H), 2.79 (s, 6H, NMe₂) 177.7 (CO), 144.9 (C-5), 31.3 (NMe₂)

Analysis:

  • The absence of reported spectroscopic data for this compound contrasts with well-characterized derivatives like 2e and 2d, which show distinct carbonyl (CO) stretches near 1620–1750 cm⁻¹ in IR spectra and aromatic proton signals in NMR .
  • Electron-donating groups (e.g., NMe₂ in 3b) deshield adjacent protons, shifting aromatic signals upfield compared to halogenated analogs .

Biological Activity

2,7-Dibromo-10-methylacridin-9(10H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article compiles data from various studies to elucidate its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H11Br2N
  • Molecular Weight : 367.06 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Numerous studies have highlighted the compound's effectiveness against various microbial strains. The following table summarizes its antimicrobial efficacy against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Pseudomonas aeruginosa128 µg/mL

These values indicate that the compound possesses moderate to strong antimicrobial activity, making it a candidate for further development in treating infections caused by these pathogens.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic pathways. The following points summarize potential mechanisms:

  • Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.
  • Enzyme Inhibition : It might inhibit enzymes critical for microbial growth and reproduction.
  • DNA Intercalation : There is evidence suggesting that acridine derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study published in PubMed Central evaluated the antimicrobial effects of various acridine derivatives, including this compound. Results showed significant inhibition of both gram-positive and gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating potential as a chemotherapeutic agent .
  • Mechanistic Studies :
    • Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a dual role in antimicrobial and anticancer activities .

Q & A

Q. How can researchers optimize the synthetic route for 2,7-Dibromo-10-methylacridin-9(10H)-one?

Methodological Answer: Begin with a Friedel-Crafts alkylation or Ullmann coupling to introduce bromine atoms at the 2 and 7 positions. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify the product via recrystallization from ethanol or acetone, as acridinones often exhibit low solubility in polar solvents at room temperature . Confirm purity using melting point analysis (compare with literature values) and high-performance liquid chromatography (HPLC) with a C18 column.

Q. What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement to resolve positional disorder in the bromine substituents, which are prone to thermal motion .
  • NMR : Assign aromatic proton signals using 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC. Bromine’s electronegativity causes significant deshielding of adjacent protons (e.g., H-1 and H-8 in the acridinone core) .
  • Mass spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns from bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).

Q. How can thermal stability be assessed for this compound?

Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Acridinones typically decompose above 250°C, with endothermic melting transitions near 180–220°C . Compare results with lattice energy calculations using the Born-Haber cycle to correlate thermal behavior with crystallographic packing .

Advanced Research Questions

Q. How should crystallographic disorder in bromine substituents be resolved?

Methodological Answer: Use SHELXD for initial structure solution and SHELXL for refinement. Apply anisotropic displacement parameters (ADPs) for bromine atoms and constrain occupancy factors if disorder is present. Validate with residual density maps and Fo-Fc difference peaks . For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What computational methods validate experimental spectral data?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate 1H^1\text{H}-NMR chemical shifts (GIAO method) and compare with experimental data.
  • TD-DFT : Predict UV-Vis absorption spectra to confirm π\pi-π\pi^* transitions in the acridinone core.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br\cdotsH contacts) to explain crystallization tendencies .

Q. How can contradictions between spectral and crystallographic data be addressed?

Methodological Answer: Cross-validate using multiple techniques. For example, if NMR suggests a planar structure but XRD shows puckering:

  • Check for solvent-induced conformational changes (e.g., recrystallize from different solvents).
  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use solid-state NMR to reconcile solution- and solid-state structures .

Q. What strategies mitigate polymorphism in crystallization?

Methodological Answer: Screen solvents (e.g., DMSO, chloroform, ethyl acetate) and adjust cooling rates. Use seed crystals of the desired polymorph. Characterize polymorphs via powder XRD and Raman spectroscopy to identify hydrogen-bonding variations .

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